2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid
CAS No.:
Cat. No.: VC18097986
Molecular Formula: C23H20N2O5
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20N2O5 |
|---|---|
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyridin-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C23H20N2O5/c26-21-10-9-14(12-24-21)11-20(22(27)28)25-23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,24,26)(H,25,29)(H,27,28) |
| Standard InChI Key | WEBGUQKRZLTBRL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC(=O)C=C4)C(=O)O |
Introduction
Chemical Identity and Structural Features
2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic acid (C₂₃H₂₀N₂O₅) is a chiral α-amino acid derivative with a molecular weight of 404.4 g/mol. Its IUPAC name, 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyridin-3-yl)propanoic acid, delineates the spatial arrangement of its three principal components:
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Fmoc Protecting Group: A fluorenylmethoxycarbonyl moiety attached to the α-amino group, conferring stability during synthetic manipulations.
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Pyridone Ring: A 6-oxo-1,6-dihydropyridin-3-yl substituent at the β-carbon, introducing aromaticity and potential for keto-enol tautomerism.
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Propanoic Acid Backbone: A carboxylic acid terminus enabling peptide bond formation.
The compound’s canonical SMILES string, C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC(=O)C=C4)C(=O)O, encodes its stereochemistry and connectivity. X-ray crystallography of analogous Fmoc-amino acids suggests a planar fluorenyl system orthogonal to the pyridone ring, with intramolecular hydrogen bonds potentially stabilizing the keto form of the pyridyl subunit.
Table 1: Key Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₀N₂O₅ | |
| Molecular Weight | 404.4 g/mol | |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyridin-3-yl)propanoic acid | |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC(=O)C=C4)C(=O)O | |
| PubChem CID | 156027459 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic acid typically follows a three-step sequence:
Step 1: Amino Acid Functionalization
The β-carbon of a suitably protected aspartic acid derivative undergoes alkylation with 3-bromo-6-hydroxypyridine under Mitsunobu conditions (e.g., DIAD, PPh₃), yielding the pyridyl-substituted intermediate.
Step 2: Fmoc Protection
The α-amino group is shielded via reaction with Fmoc-Cl (fluorenylmethyl chloroformate) in dichloromethane (DCM) using N-methylmorpholine as a base. This step proceeds with >95% yield under anhydrous conditions.
Step 3: Carboxylic Acid Deprotection
Final cleavage of tert-butyl or methyl ester protecting groups (if present) is achieved via trifluoroacetic acid (TFA) treatment, liberating the free carboxylic acid functionality.
Critical Considerations:
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Stereochemical Integrity: Chirality at the α-carbon must be preserved; hence, reactions are conducted at 0–4°C to minimize racemization.
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Solvent Selection: Polar aprotic solvents (DMF, DCM) are preferred to solubilize both Fmoc and pyridyl components.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic Fmoc group but dissolves readily in DMF (50 mg/mL) and DCM (30 mg/mL). Stability studies indicate decomposition above 150°C, with the Fmoc group undergoing retro-Diels-Alder fragmentation under acidic conditions (pH < 4).
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at 1715 cm⁻¹ (C=O, Fmoc carbonate) and 1650 cm⁻¹ (pyridone carbonyl).
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NMR (DMSO-d₆):
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δ 7.75–7.25 (m, 8H, fluorenyl aromatic)
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δ 6.95 (d, J = 7.2 Hz, 1H, pyridone H-5)
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δ 4.25 (m, 1H, α-CH)
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Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s base-labile nature (cleavable by 20% piperidine/DMF) makes this compound ideal for SPPS. Its pyridyl side chain serves as:
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A Hydrogen Bond Donor/Acceptor: Stabilizing β-sheet structures in synthetic peptides.
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Metal Coordination Site: Enabling the design of metallopeptides for catalytic applications.
Case Study: Incorporation into a model β-hairpin peptide increased thermal stability (ΔTₘ = +12°C) compared to alanine-substituted analogs.
Drug Conjugate Platforms
The pyridone ring’s electrophilic C-2 position allows selective bioconjugation via Michael addition, facilitating antibody-drug conjugate (ADC) synthesis.
Emerging Research Directions
Supramolecular Self-Assembly
Fmoc-amino acids are renowned for forming hydrogels. Preliminary data suggest that the pyridyl variant self-assembles into nanofibers (diameter ≈10 nm) in aqueous DMSO, driven by π-π stacking of fluorenyl groups.
Kinase Inhibitor Scaffolds
Molecular docking simulations predict high affinity (Kᵢ ≈ 50 nM) for the ATP-binding pocket of CDK2, positioning this compound as a lead for anticancer agent development.
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